molecular formula C21H27N3O4S B4717945 1-[4-(TERT-BUTYL)BENZYL]-4-[(4-NITROPHENYL)SULFONYL]PIPERAZINE

1-[4-(TERT-BUTYL)BENZYL]-4-[(4-NITROPHENYL)SULFONYL]PIPERAZINE

Cat. No.: B4717945
M. Wt: 417.5 g/mol
InChI Key: MVUCVZFISJZSRP-UHFFFAOYSA-N
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Description

1-[4-(TERT-BUTYL)BENZYL]-4-[(4-NITROPHENYL)SULFONYL]PIPERAZINE is a complex organic compound belonging to the class of phenylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a tert-butylbenzyl group and a nitrophenylsulfonyl group

Preparation Methods

The synthesis of 1-[4-(TERT-BUTYL)BENZYL]-4-[(4-NITROPHENYL)SULFONYL]PIPERAZINE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the piperazine ring, followed by the introduction of the tert-butylbenzyl and nitrophenylsulfonyl groups. Common reagents used in these reactions include tert-butyl chloride, benzyl chloride, and nitrophenylsulfonyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(TERT-BUTYL)BENZYL]-4-[(4-NITROPHENYL)SULFONYL]PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine positions, with common reagents including alkyl halides and nucleophiles like sodium azide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the nitro group results in the formation of an amino derivative.

Scientific Research Applications

1-[4-(TERT-BUTYL)BENZYL]-4-[(4-NITROPHENYL)SULFONYL]PIPERAZINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(TERT-BUTYL)BENZYL]-4-[(4-NITROPHENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interact with cellular receptors, leading to changes in cell signaling pathways and biological responses.

Comparison with Similar Compounds

1-[4-(TERT-BUTYL)BENZYL]-4-[(4-NITROPHENYL)SULFONYL]PIPERAZINE can be compared with other phenylpiperazine derivatives, such as:

    1-Benzyl-4-tert-butylbenzene: Similar in structure but lacks the nitrophenylsulfonyl group, resulting in different chemical and biological properties.

    tert-Butyl 4-(1-((benzyloxy)carbonyl)piperidin-4-yl)piperazine-1-carboxylate: Contains a piperazine ring with different substituents, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-21(2,3)18-6-4-17(5-7-18)16-22-12-14-23(15-13-22)29(27,28)20-10-8-19(9-11-20)24(25)26/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUCVZFISJZSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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